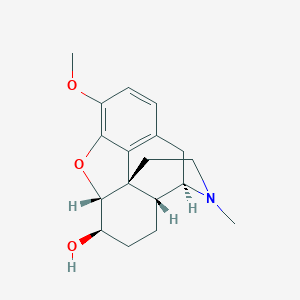

Dihidroisocodeína

Descripción general

Descripción

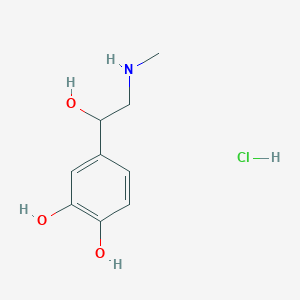

Dihydroisocodeine is an opioid . The National Research Council of the United States reported in 1941 that isocodeine is one of four isomers of codeine known at the time and DHIC, then in use in Europe as a pharmaceutical, was four times stronger than dihydrocodeine as isocodeine is four times stronger than codeine .

Synthesis Analysis

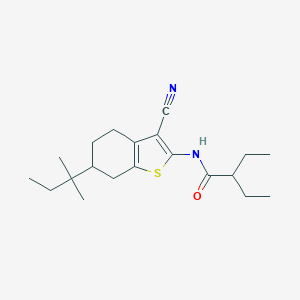

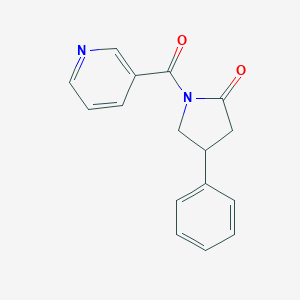

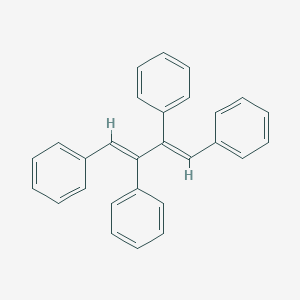

The synthesis of new molecules plays a key role in the drug discovery process. A drug candidate results from a lengthy and intense research activity where many molecules are synthesized and extensively tested . This review focused on synthesizing diverse dihydropyridine derivatives in single-pot reactions using magnetic, silica, and zirconium-based heterogeneous catalytic systems .Molecular Structure Analysis

Molecular structure similarity analysis is a methodology that identifies novel drug-drug interactions based on molecular structural similarity to drugs involved in established interactions .Chemical Reactions Analysis

Dihydrocodeine is metabolized to dihydromorphine – a highly active metabolite with a high affinity for mu opioid receptors . The physical model is adjusted to reflect the chemical reactivity and can describe processes such as irreversible reactions, dimerisation, and disproportionation .Physical and Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The impact of time, therapy area, and route of administration on 13 physicochemical properties calculated for 664 drugs developed from a natural prototype was investigated .Aplicaciones Científicas De Investigación

Analgésico opioide

DHIC es un opioide . En 1941, el Consejo Nacional de Investigación de los Estados Unidos informó que DHIC, entonces en uso en Europa como un fármaco, era cuatro veces más potente que la dihidrocodeína . Esto lo convierte en un analgésico potente para el manejo del dolor.

Estudios comparativos con otros opioides

DHIC es uno de los cuatro isómeros de la codeína conocidos en ese momento . Se utiliza en estudios comparativos con otros opioides como la isocodeína, la heterocodeína, la alocodeína y la pseudocodeína . Estos estudios ayudan a comprender la potencia y la eficacia de los diferentes opioides.

3. Síntesis de morfina y alcaloides relacionados La compleja estructura de DHIC lo convierte en un objetivo desafiante para la síntesis orgánica . La literatura reciente describe la síntesis total de DHIC y alcaloides relacionados . Estos estudios sintéticos contribuyen al progreso de la química orgánica sintética, así como de la química medicinal .

4. Desarrollo de nuevas reacciones y metodologías sintéticas Durante los extensos estudios sintéticos de DHIC, se han desarrollado muchas nuevas reacciones útiles y metodologías sintéticas innovadoras . Estos desarrollos aportan un progreso significativo en el campo de la química orgánica .

Síntesis enantioselectiva

El enfoque de ciclación radical para los alcaloides de la morfina se ha aplicado en una síntesis asimétrica de DHIC

Mecanismo De Acción

Target of Action

Dihydroisocodeine (DHIC) is an opioid . The primary targets of DHIC are the mu-opioid receptors . These receptors play a crucial role in pain perception and reward systems within the central nervous system.

Mode of Action

DHIC interacts with its primary targets, the mu-opioid receptors, through a process known as agonism . This interaction triggers a series of biochemical events leading to the analgesic (pain-relieving) effects of the drug. DHIC is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors .

Pharmacokinetics

The pharmacokinetic properties of DHIC, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly influence its bioavailability. The bioavailability of DHIC is low (approximately 20%) if administered orally, which may be due to poor gastrointestinal absorption .

Result of Action

The molecular and cellular effects of DHIC’s action primarily involve the modulation of pain perception. By binding to mu-opioid receptors, DHIC can effectively reduce the sensation of pain, making it a valuable tool in the management of moderate to severe pain .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DHIC. For instance, factors such as diet, lifestyle, and the presence of other medications can affect the metabolism and excretion of DHIC, thereby influencing its overall therapeutic effect .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Dihydroisocodeine interacts with various enzymes and proteins in the body. It is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu opioid receptors . This interaction plays a crucial role in the biochemical reactions involving Dihydroisocodeine.

Cellular Effects

Dihydroisocodeine, like other opioids, has significant effects on various types of cells and cellular processes. It influences cell function by interacting with opioid receptors, which are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dihydroisocodeine involves its conversion to dihydromorphine, which binds to mu opioid receptors . This binding interaction can lead to changes in gene expression and can influence enzyme activity.

Metabolic Pathways

Dihydroisocodeine is involved in metabolic pathways that include its conversion to dihydromorphine . This process involves enzymes such as CYP2D6 .

Transport and Distribution

The transport and distribution of Dihydroisocodeine within cells and tissues involve its interaction with opioid receptors

Propiedades

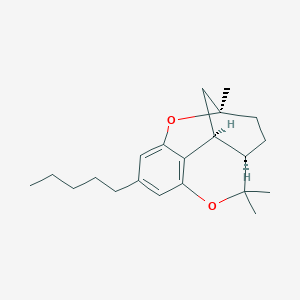

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3/t11-,12+,13+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOXVHNMENFORY-KEMUOJQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048907 | |

| Record name | Dihydroisocodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795-38-0 | |

| Record name | (5α,6β)-4,5-Epoxy-3-methoxy-17-methylmorphinan-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=795-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroisocodeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000795380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroisocodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROISOCODEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2016E13H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

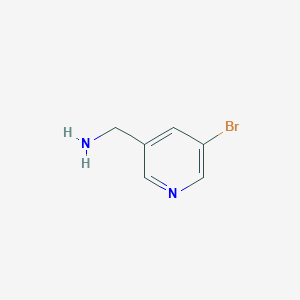

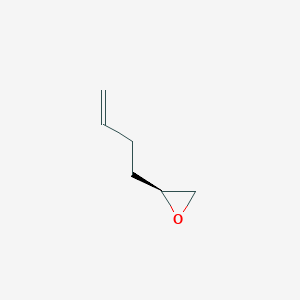

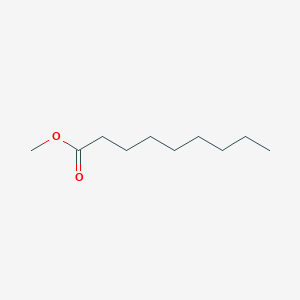

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)

![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)